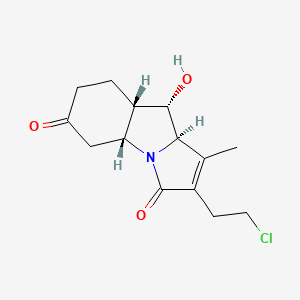
salinosporamide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salinosporamide C is a decarboxylated pyrrole analogue isolated from the marine Actinomycete Salinispora tropica.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Salinosporamide C is primarily studied for its anticancer properties, similar to its more extensively researched counterpart, Salinosporamide A. Both compounds act as potent inhibitors of the 20S proteasome, a critical component in the regulation of protein degradation within cells. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.
- Mechanism of Action : this compound irreversibly binds to the β subunit of the 20S proteasome, inhibiting its catalytic activity. This results in a significant reduction of proteolytic functions, which is crucial for cancer cell survival .
- Efficacy Against Various Cancers : Preliminary studies indicate that this compound exhibits activity against multiple myeloma and solid tumors, showing promise as a single agent or in combination with other chemotherapeutic agents .
Biosynthesis Research
The biosynthetic pathway of this compound has been a subject of interest due to its complex structure and the potential for synthetic modifications.
- Biosynthetic Pathway : Research has identified that this compound is synthesized through a polyketide synthase/nonribosomal peptide synthetase pathway. Understanding this pathway is vital for enhancing the yield and efficiency of producing this compound via microbial fermentation .
- Genetic Regulation : Studies have shown that specific genes within the sal gene cluster regulate the production of this compound. Manipulating these genes could lead to increased production rates and novel analogs with improved therapeutic profiles .
Pharmacological Studies
This compound's pharmacological profile is under investigation to determine its safety and efficacy in clinical settings.
- Toxicology Studies : Initial toxicological assessments are crucial for determining the safety margins of this compound. These studies are essential before advancing to human clinical trials .
- Combination Therapies : Research suggests that this compound may enhance the efficacy of existing therapies by overcoming resistance mechanisms observed in various cancers. Its ability to synergize with other drugs could provide new avenues for treatment protocols .
Case Studies and Research Findings
Several studies highlight the potential applications and effectiveness of this compound:
Eigenschaften
CAS-Nummer |
863126-96-9 |
|---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
(3aR,4S,4aS,8aR)-2-(2-chloroethyl)-4-hydroxy-3-methyl-4,4a,5,6,8,8a-hexahydro-3aH-pyrrolo[1,2-a]indole-1,7-dione |
InChI |
InChI=1S/C14H18ClNO3/c1-7-9(4-5-15)14(19)16-11-6-8(17)2-3-10(11)13(18)12(7)16/h10-13,18H,2-6H2,1H3/t10-,11+,12+,13-/m0/s1 |
InChI-Schlüssel |
LSKWKCUUZBBJFE-LOWDOPEQSA-N |
SMILES |
CC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl |
Isomerische SMILES |
CC1=C(C(=O)N2[C@H]1[C@H]([C@@H]3[C@H]2CC(=O)CC3)O)CCCl |
Kanonische SMILES |
CC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Salinosporamide C; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















